Tedizolid-d3 is a deuterated form of Tedizolid, which is a second-generation oxazolidinone antibiotic. Initially approved by the U.S. Food and Drug Administration, Tedizolid is primarily used for treating acute bacterial skin and skin structure infections. It exhibits a mechanism of action that involves the inhibition of bacterial protein synthesis, making it effective against various Gram-positive bacteria, including strains resistant to other antibiotics.
Tedizolid-d3 is synthesized from Tedizolid through the incorporation of deuterium atoms, which are isotopes of hydrogen. This modification can be useful in pharmacokinetic studies, allowing researchers to trace the compound's metabolism and distribution within biological systems.
Tedizolid-d3 falls under the classification of oxazolidinone antibiotics. This class is characterized by its unique mechanism of action and is particularly noted for its effectiveness against multidrug-resistant pathogens.
The synthesis of Tedizolid-d3 involves several key steps, typically starting from the parent compound, Tedizolid. The process may include:
The synthesis process often utilizes solvents like dimethyl sulfoxide and various organic solvents to facilitate reactions and purification steps. For example, a common method involves heating Tedizolid in dimethyl sulfoxide followed by crystallization in a mixed solvent system to obtain high-purity Tedizolid-d3 .
Tedizolid-d3 retains the core structure of Tedizolid, characterized by its oxazolidinone ring. The specific sites where deuterium is incorporated can vary based on the synthetic route chosen.
The molecular formula for Tedizolid is C₁₈H₁₉F₂N₄O₃S. For Tedizolid-d3, the formula would reflect the replacement of some hydrogen atoms with deuterium, typically denoted as C₁₈D₁₉F₂N₄O₃S.
The primary chemical reactions involved in synthesizing Tedizolid-d3 include:
The reactions often require specific catalysts or reagents that facilitate the incorporation of deuterium without altering other functional groups in the molecule .
Tedizolid acts by binding to the bacterial ribosome, specifically at the 50S subunit, inhibiting protein synthesis. This mechanism disrupts bacterial growth and reproduction.
Studies have shown that Tedizolid has a higher potency compared to its predecessor, Linezolid, with an in vitro inhibitory activity that is 2 to 8 times greater against certain bacterial strains .
Tedizolid-d3 is primarily utilized in research settings for:
Tedizolid-d3 is a deuterated isotopologue of the antibiotic tedizolid, where three hydrogen atoms are replaced by deuterium (²H or D) at specific molecular positions. As confirmed by high-resolution mass spectrometry, the molecular formula is C₁₇H₁₂D₃FN₆O₃, with a molecular weight of 373.36 g/mol [1]. The deuterium atoms are strategically incorporated into the methylene group (–CH₂–) of the hydroxymethyl substituent (–CH₂OH) at the C-5 position of the oxazolidinone ring, resulting in a –CD₂H moiety. This site-specific labeling minimizes steric alterations while enhancing metabolic stability for tracer studies. In contrast, the isotopologue Tedizolid-¹³C,D₃ (CAS: 2931763-72-1, molecular weight: 374.35 g/mol) features both ¹³C substitution and tri-deuteration, further increasing mass for distinct detection in mass spectrometry [8].
Table 1: Isotopic Variants of Tedizolid
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Labeling Pattern |
---|---|---|---|---|
Tedizolid (unlabeled) | 856866-72-3 | C₁₇H₁₅FN₆O₃ | 370.34 | None |
Tedizolid-d3 | Not specified | C₁₇H₁₂D₃FN₆O₃ | 373.36 | –CH₂OH → –CD₂H at C-5 oxazolidinone |
Tedizolid-¹³C,D₃ | 2931763-72-1 | C₁₆¹³CH₁₂D₃FN₆O₃ | 374.35 | ¹³C incorporation + –CD₂H |
Deuterium incorporation induces characteristic changes in NMR spectra:
HRMS distinguishes tedizolid-d3 from its unlabeled counterpart through precise mass differences and fragmentation patterns:
Table 2: HRMS Fragmentation Profile of Tedizolid-d3
Fragment Ion (m/z) | Mass Error (ppm) | Composition | Structural Origin |
---|---|---|---|
374.1501 | <2 | C₁₇H₁₃D₃FN₆O₃⁺ | Molecular ion [M+H]⁺ |
356.1395 | <3 | C₁₇H₁₁D₃FN₆O₂⁺ | Loss of H₂O/D₂O (-18.01 Da) |
296.0843 | <2 | C₁₅H₇D₂FN₅O⁺ | Cleavage of oxazolidinone ring + D₂O loss |
201.0237 | <3 | C₁₁H₅D₂FN₅⁺ | Pyridine-tetrazole moiety with retained D₂ |
These analytical signatures enable unambiguous identification of tedizolid-d3 in complex matrices, essential for pharmacokinetic tracer studies and metabolic pathway elucidation.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3